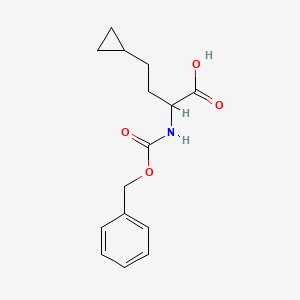
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a cyclopropyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to react the corresponding amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyclopropyl group can be reduced under specific conditions to yield cyclopropane derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Deprotected amino acids or new functionalized derivatives.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The cyclopropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid derivatives: Compounds with similar structures but different functional groups.
Cyclopropyl-containing amino acids: Other amino acids with cyclopropyl groups.
Benzyloxycarbonyl-protected amino acids: Amino acids protected with the benzyloxycarbonyl group.
Uniqueness
This compound is unique due to the combination of the benzyloxycarbonyl-protected amino group and the cyclopropyl group. This combination imparts specific reactivity and stability characteristics, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
4-cyclopropyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13(9-8-11-6-7-11)16-15(19)20-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19)(H,17,18) |
InChI Key |
XDMBVCLRVJPUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
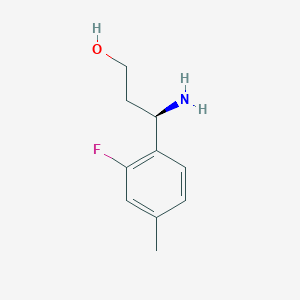
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
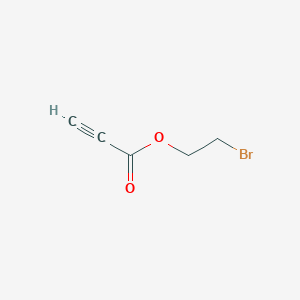


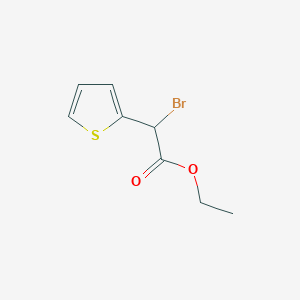


![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)

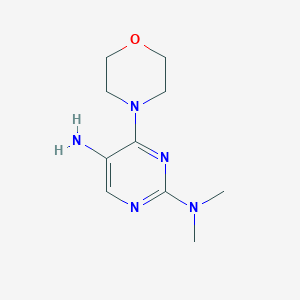
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
